molecular formula C₂₄H₂₂F₃N₅O₅ B560046 Agerafenib CAS No. 1188910-76-0

Agerafenib

Cat. No. B560046
M. Wt: 517.47
InChI Key: DKNUPRMJNUQNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agerafenib, also known as BAY-73-4506, is a multi-kinase inhibitor developed by Bayer AG for the treatment of certain types of cancer. It is an orally administered drug that is primarily used to treat patients with advanced or metastatic non-small cell lung cancer (NSCLC) and advanced or metastatic colorectal cancer (CRC). Agerafenib works by blocking the activity of certain proteins called kinases, which are involved in the growth and spread of cancer cells.

Scientific Research Applications

BRAF V600E Inhibitor in Cancer Research

CEP-32496 is a potent BRAF inhibitor, specifically targeting the mutated BRAF V600E . This mutation is found in approximately 7% of cancers, including 60% to 70% of melanomas, 29% to 83% of papillary thyroid carcinomas, 4% to 16% colorectal cancers, and to a lesser extent in serous ovarian and non–small cell lung cancers . The V600E mutation is an activating mutation, conferring transforming and immortalization potential to cells .

Selective Cellular and In Vivo Antitumor Activity

CEP-32496 has shown selective cellular cytotoxicity for BRAF V600E versus wild-type cells . It has also demonstrated in vivo antitumor activity, with sustained tumor stasis and regressions observed with oral administration against BRAF V600E melanoma and colon carcinoma xenografts .

Inhibition of MAP/ERK Kinase Phosphorylation

CEP-32496 has shown to inhibit mitogen-activated protein (MAP)/extracellular signal–regulated (ERK) kinase (MEK) phosphorylation in human melanoma (A375) and colorectal cancer (Colo-205) cell lines .

Multikinase Binding Activity

In addition to BRAFV600E, CEP-32496 has exhibited high binding affinity for both wild-type BRAF and related CRAF, as well as certain receptor tyrosine kinases of known therapeutic utility, such as Abl-1, c-Kit, Ret, PDGFR-β, and VEGFR-2 .

Orally Bioavailable

CEP-32496 is orally bioavailable in multiple preclinical species (>95% in rats, dogs, and monkeys) and has single oral dose pharmacodynamic inhibition (10–55 mg/kg) of both pMEK and pERK in BRAF V600E colon carcinoma xenografts in nude mice .

Favorable Side Effect Profile

CEP-32496 benchmarks favorably with respect to other kinase inhibitors, including RAF-265 (phase I), sorafenib, (approved), and vemurafenib (PLX4032/RG7204, approved). Little or no epithelial hyperplasia was observed in rodents and primates with prolonged oral administration and sustained exposure .

properties

IUPAC Name

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNUPRMJNUQNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025976
Record name 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agerafenib

CAS RN

1188910-76-0
Record name CEP-32496
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188910760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agerafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15068
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AGERAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78I4VEX88N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
60
Citations
H Li, Y Yu, Y Zhao, D Wu, X Yu, J Lu, Z Chen, H Zhang… - Cancer Letters, 2019 - Elsevier
… Agerafenib significantly inhibited the cell proliferation and … More importantly, agerafenib exhibited a favorable toxicity profile, … In conclusion, our preclinical data suggest that agerafenib …
Number of citations: 17 www.sciencedirect.com
X Liu, X Hu, T Shen, Q Li, BHM Mooers… - Cancer Drug …, 2020 - ncbi.nlm.nih.gov
… Agerafenib was originally identified as a BRAF inhibitor but kinase profiling … of agerafenib, the recommended phase 2 dose was selected at 275 mg once a day. At this dose, agerafenib …
Number of citations: 15 www.ncbi.nlm.nih.gov
O Kalchiem-Dekel, CJ Falcon, CM Bestvina… - Journal of Thoracic …, 2022 - Elsevier
… Three patients in the MKI group were previously treated with vandetanib, cabozantinib, and agerafenib and subsequently developed chylous effusion while on cabozantinib, …
Number of citations: 15 www.sciencedirect.com
BA Chalyk, A Khutorianskyi, A Lysenko… - The Journal of …, 2019 - ACS Publications
… (A) Influence of fluoroalkyl substituent on the potency of Agerafenib and its analogues. (B) Examples of marketed drugs containing fluoroalkyl-substituted pyrazole moiety. …
Number of citations: 22 pubs.acs.org
A Shabbir, A Kojadinovic, T Shafiq, PS Mundi - Critical Reviews in …, 2022 - Elsevier
… A phase I clinical trial of the multi-TKI agerafenib (RXDX-105), with relative selectivity for KIT, … This tepid response rate for agerafenib and concern over its inability to effectively target the …
Number of citations: 4 www.sciencedirect.com
TE Stinchcombe - Translational Lung Cancer Research, 2023 - ncbi.nlm.nih.gov
… Of note, chylous effusions were observed with multi-targeted TKIs (agerafenib, cabozantinib, and lenvatinib). Chylous effusions were not observed with pralsetinib, another RET specific …
Number of citations: 7 www.ncbi.nlm.nih.gov
O Kalchiem-Dekel, CJ Falcon, CM Bestvina, D Liu… - 2022 - ascopubs.org
9080 Background: Spontaneous, atraumatic chylous effusions are rare. Investigators have observed a higher than anticipated incidence of chylothorax and chylous ascites in patients (…
Number of citations: 2 ascopubs.org
MD Lin Xie, MD Feng Wang, MD Ming-Rong Zhang - 2018 - agris.fao.org
CEP-32496, also known as RXDX-105 or Agerafenib, is a new orally active inhibitor for the mutated v-raf murine sarcoma viral oncogene homolog B1 (BRAF V600E), which has …
Number of citations: 0 agris.fao.org
C Jiang, L Xie, Y Zhang, M Fujinaga… - Molecular …, 2018 - journals.sagepub.com
CEP-32496, also known as RXDX-105 or Agerafenib, is a new orally active inhibitor for the mutated v-raf murine sarcoma viral oncogene homolog B1 (BRAF V600E ), which has …
Number of citations: 6 journals.sagepub.com
D Saha, KR Ryan, NR Lakkaniga… - Journal of medicinal …, 2021 - ACS Publications
… Consistent with pathway inhibition, a growth inhibitory effect was observed via an alamar blue cell viability assay in cells treated with agerafenib. In vivo efficacy of agerafenib was …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.